An In-depth Technical Guide to Fmoc-Phe-OH-¹³C₉,¹⁵N: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Fmoc-Phe-OH-¹³C₉,¹⁵N: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-L-Phenylalanine-¹³C₉,¹⁵N (Fmoc-Phe-OH-¹³C₉,¹⁵N), a stable isotope-labeled amino acid derivative crucial for various applications in research and drug development. This document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its primary applications, including solid-phase peptide synthesis (SPPS), its use as an internal standard for quantitative mass spectrometry, and its role in nuclear magnetic resonance (NMR) spectroscopy for protein studies.
Chemical Structure and Properties
Fmoc-Phe-OH-¹³C₉,¹⁵N is an isotopically labeled version of Nα-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine. In this molecule, all nine carbon atoms of the phenylalanine residue are replaced with the stable isotope carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with the stable isotope nitrogen-15 (¹⁵N). The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the α-amino group, which is essential for its application in stepwise peptide synthesis.
The key structural feature is the incorporation of stable isotopes, which imparts a specific mass shift without altering the chemical reactivity of the molecule. This makes it an invaluable tool for applications where differentiation from the naturally abundant isotopologues is necessary.
Physicochemical Properties
The following table summarizes the key quantitative data for Fmoc-Phe-OH-¹³C₉,¹⁵N, providing a clear reference for its physical and chemical characteristics.
| Property | Value | Reference(s) |
| Chemical Formula | ¹³C₆H₅¹³CH₂¹³CH(¹⁵NH-Fmoc)¹³CO₂H | [1][2] |
| Molecular Weight | 397.36 g/mol | [1][2] |
| CAS Number | 1217455-27-0 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 180-187 °C (lit.) | |
| Optical Activity | [α]20/D -37°, c = 1 in DMF | |
| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | |
| Chemical Purity | ≥98% (CP) | |
| Storage Temperature | 2-8°C, desiccated, protected from light | |
| Solubility | Soluble in Dimethylformamide (DMF) and other organic solvents |
Experimental Protocols
This section provides detailed methodologies for the key applications of Fmoc-Phe-OH-¹³C₉,¹⁵N.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Phe-OH-¹³C₉,¹⁵N is a fundamental building block for the synthesis of isotopically labeled peptides. These labeled peptides are instrumental in quantitative proteomics, protein structure determination, and metabolic studies. The following is a representative protocol for the manual incorporation of Fmoc-Phe-OH-¹³C₉,¹⁵N into a peptide chain using the Fmoc/tBu strategy.
Materials:
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Fmoc-Phe-OH-¹³C₉,¹⁵N
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Rink Amide resin (or other suitable solid support)
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Dimethylformamide (DMF), peptide synthesis grade
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Deprotection solution: 20% (v/v) piperidine in DMF
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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Base: N,N-Diisopropylethylamine (DIPEA)
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Washing solvent: Dichloromethane (DCM)
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Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
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Cold diethyl ether
Protocol:
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Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
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Fmoc Deprotection:
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Drain the DMF from the swollen resin.
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Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-10 minutes.
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Drain the solution and repeat the deprotection step once more.
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Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
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Coupling of Fmoc-Phe-OH-¹³C₉,¹⁵N:
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In a separate vial, dissolve Fmoc-Phe-OH-¹³C₉,¹⁵N (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
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Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the reaction vessel for 1-2 hours at room temperature.
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To monitor the completion of the coupling reaction, a Kaiser test can be performed.
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Washing: After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
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Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
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Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
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Cleavage and Deprotection of Side Chains:
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Wash the resin with DCM and dry it under a stream of nitrogen.
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Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Peptide Precipitation and Purification:
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Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
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Centrifuge to pellet the peptide, wash the pellet with cold diethyl ether, and dry under vacuum.
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The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Internal Standard for Quantitative Mass Spectrometry
Fmoc-Phe-OH-¹³C₉,¹⁵N can be used to synthesize a stable isotope-labeled (SIL) peptide, which serves as an ideal internal standard for the accurate quantification of its corresponding native peptide in complex biological samples by LC-MS/MS.
Principle: A known amount of the SIL peptide is spiked into the sample. The SIL peptide is chemically identical to the analyte peptide but has a different mass. It co-elutes with the analyte during liquid chromatography and is detected simultaneously by the mass spectrometer. The ratio of the signal intensity of the analyte to the SIL internal standard is used to calculate the concentration of the analyte, correcting for variations in sample preparation, injection volume, and ionization efficiency.
Representative Protocol for Peptide Quantification using a SIL Internal Standard:
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Synthesis of SIL Peptide: Synthesize the target peptide containing the ¹³C₉,¹⁵N-labeled phenylalanine using the SPPS protocol described in section 2.1.
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Sample Preparation:
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To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a known amount of the purified SIL peptide internal standard.
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Perform sample cleanup and protein digestion (if quantifying a peptide derived from a protein) using standard protocols (e.g., protein precipitation, solid-phase extraction, in-solution or in-gel digestion).
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LC-MS/MS Analysis:
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Inject the prepared sample onto an appropriate LC column (e.g., C18 reverse-phase).
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Separate the peptides using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
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The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode.
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Set up the mass spectrometer to monitor specific precursor-to-fragment ion transitions for both the native peptide and the SIL internal standard.
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Data Analysis:
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Integrate the peak areas for the selected transitions of both the native peptide and the SIL internal standard.
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Calculate the peak area ratio (analyte/internal standard).
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Generate a calibration curve by analyzing a series of calibration standards with known concentrations of the native peptide and a fixed concentration of the SIL internal standard.
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Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
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NMR Spectroscopy for Protein Studies
Incorporating Fmoc-Phe-OH-¹³C₉,¹⁵N into a protein, either through peptide synthesis or recombinant expression using labeled amino acids, is a powerful technique in NMR spectroscopy for protein structure determination and dynamics studies.
Principle: The ¹³C and ¹⁵N nuclei are NMR-active (spin ½). By labeling a specific amino acid type, the NMR signals from that residue are enhanced and can be distinguished from the signals of the unlabeled residues. This simplifies complex spectra and aids in the sequential assignment of resonances, which is a critical step in determining the three-dimensional structure of a protein.
Experimental Workflow for Protein Resonance Assignment:
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Protein Labeling:
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Peptide Synthesis: For smaller proteins or protein domains, synthesize the entire polypeptide chain using SPPS, incorporating Fmoc-Phe-OH-¹³C₉,¹⁵N at the desired phenylalanine positions.
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Recombinant Expression: For larger proteins, express the protein in a host organism (e.g., E. coli) grown on a minimal medium supplemented with ¹³C-glucose as the sole carbon source and ¹⁵NH₄Cl as the sole nitrogen source. To specifically label phenylalanine, one could use a phenylalanine auxotrophic strain and provide ¹³C₉,¹⁵N-L-phenylalanine in the growth medium.
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Protein Purification: Purify the isotopically labeled protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
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NMR Sample Preparation: Prepare a concentrated solution of the purified protein (typically 0.1-1 mM) in a suitable NMR buffer (e.g., phosphate or Tris buffer) containing 5-10% D₂O for the lock signal.
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NMR Data Acquisition:
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Acquire a series of multidimensional heteronuclear NMR experiments on a high-field NMR spectrometer equipped with a cryoprobe.
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Key experiments for backbone resonance assignment include:
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¹H-¹⁵N HSQC: Correlates the amide proton with its directly bonded nitrogen.
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HNCA/HN(CO)CA: Correlates the amide proton and nitrogen of a residue with the α-carbon of the same residue (i) and the preceding residue (i-1).
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HNCO/HN(CA)CO: Correlates the amide proton and nitrogen with the carbonyl carbon of the same residue (i) and the preceding residue (i-1).
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CBCA(CO)NH/HNCACB: Correlates the amide proton and nitrogen with the α- and β-carbons of the same residue (i) and the preceding residue (i-1).
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NMR Data Processing and Analysis:
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Process the acquired NMR data using software such as NMRPipe or TopSpin.
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Analyze the processed spectra using software like CARA, SPARKY, or CcpNmr Analysis to pick peaks and perform sequential resonance assignment. The distinct chemical shifts of the labeled phenylalanine residues will facilitate their identification and assignment within the protein sequence.
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Applications in Drug Development and Research
Fmoc-Phe-OH-¹³C₉,¹⁵N is a versatile tool with significant applications in various stages of drug discovery and development, as well as in fundamental biological research.
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Pharmacokinetic (PK) Studies: Labeled peptides synthesized with this compound can be used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drug candidates. The distinct mass allows for their unambiguous detection and quantification in biological matrices.
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Target Engagement and Validation: By incorporating the labeled amino acid into a peptide therapeutic, researchers can track its interaction with its biological target in vitro and in vivo.
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Quantitative Proteomics: It is essential for the absolute quantification of proteins (AQUA) strategy, where a labeled peptide is used as a standard to determine the exact copy number of a specific protein in a cell or tissue.
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Structural Biology: As detailed in the NMR section, it is crucial for elucidating the three-dimensional structures of proteins and studying their dynamics and interactions.
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Material Science: Fmoc-phenylalanine and its derivatives are known to self-assemble into hydrogels. The isotopically labeled version can be used to study the mechanism of hydrogel formation and the behavior of these materials in biological systems.
Conclusion
Fmoc-Phe-OH-¹³C₉,¹⁵N is a high-value chemical tool for researchers in chemistry, biology, and pharmaceutical sciences. Its well-defined chemical and physical properties, combined with the versatility of the Fmoc protecting group and the power of stable isotope labeling, make it an indispensable reagent for the synthesis of labeled peptides, quantitative proteomics, and advanced NMR studies. The detailed protocols and workflows provided in this guide serve as a practical resource for the effective utilization of this compound in a variety of research and development settings.
